molecular formula C16H12N8 B12734354 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile CAS No. 67773-70-0

6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile

Cat. No.: B12734354
CAS No.: 67773-70-0
M. Wt: 316.32 g/mol
InChI Key: UIWRCYHTJZFBSH-NKAXJVTNSA-N
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Description

6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound known for its unique structure and properties. This compound belongs to the class of macrocyclic ligands, which are known for their ability to form stable complexes with metal ions. The presence of multiple nitrogen atoms in the ring structure allows for strong coordination with metals, making it useful in various chemical applications.

Preparation Methods

The synthesis of 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile involves multiple steps. One common method includes the cyclization of a linear precursor containing the necessary nitrogen atoms and carbon chains. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes, which are studied for their catalytic properties.

    Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate metal ions.

    Industry: It is used in the development of sensors and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the nitrogen atoms in the ring with metal ions. This coordination forms stable complexes that can participate in various chemical reactions. The molecular targets include metal ions, and the pathways involved are primarily related to the formation and stabilization of these metal complexes .

Comparison with Similar Compounds

Similar compounds include other macrocyclic ligands such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and functional groups, which provide distinct coordination and reactivity properties.

Biological Activity

Chemical Identity and Structure
6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile is a complex organic compound with the molecular formula C16H12N8 and a CAS number of 67773-70-0. It features a tetraazacyclotetradecane structure with multiple carbonitrile groups that contribute to its unique properties and potential biological activities.

Biological Properties

Antitumor Activity
Research indicates that compounds similar to 6,13-Dimethyl-1,4,8,11-tetraazacyclotetradeca have shown promising antitumor activity. For instance:

  • Nickel(II) Complexes : Studies on nickel complexes derived from tetraazamacrocyclic ligands have demonstrated significant cytotoxic effects against various cancer cell lines. These complexes often exhibit enhanced activity due to their ability to form stable interactions with cellular components .

Mechanism of Action
The biological activity of this compound may be attributed to several mechanisms:

  • Metal Coordination : The ability of the tetraazacyclotetradecane framework to coordinate with metal ions enhances its reactivity and biological interactions.
  • DNA Binding : Similar compounds have been shown to bind to DNA and interfere with replication processes in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells by generating ROS, leading to apoptosis in tumor cells .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Nickel(II) Complex of TetraazamacrocycleAntitumorExhibited significant cytotoxicity against human cancer cell lines.
6,13-Dimethyl DerivativeDNA BindingDemonstrated effective binding affinity towards DNA sequences.
Tetraazacyclotetradecane AnaloguesROS GenerationInduced apoptosis through oxidative stress pathways.

Potential Applications

Given its biological activity, this compound could be explored for:

  • Cancer Therapeutics : Its antitumor properties make it a candidate for development into chemotherapeutic agents.
  • Diagnostic Tools : The ability to bind DNA suggests potential use in molecular imaging or as a probe in diagnostic applications.

Properties

CAS No.

67773-70-0

Molecular Formula

C16H12N8

Molecular Weight

316.32 g/mol

IUPAC Name

(2Z,6Z,9Z,13Z)-6,13-dimethyl-1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene-2,3,9,10-tetracarbonitrile

InChI

InChI=1S/C16H12N8/c1-11-7-21-13(3-17)15(5-19)23-9-12(2)10-24-16(6-20)14(4-18)22-8-11/h7-10,21,24H,1-2H3/b11-7-,12-10-,15-13-,16-14-,22-8?,23-9?

InChI Key

UIWRCYHTJZFBSH-NKAXJVTNSA-N

Isomeric SMILES

C/C/1=C/N/C(=C(\N=C/C(=C\N/C(=C(\N=C1)/C#N)/C#N)/C)/C#N)/C#N

Canonical SMILES

CC1=CNC(=C(N=CC(=CNC(=C(N=C1)C#N)C#N)C)C#N)C#N

Origin of Product

United States

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